2,3-Dimethylbut-3-enyl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
2,3-dimethylbut-3-enyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-10(2)12(4)9-16-17(14,15)13-7-5-11(3)6-8-13/h5-8,12H,1,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTWHHGXHNEEKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
$$
\text{2,3-Dimethylbut-3-en-2-ol} + \text{p-Toluenesulfonyl chloride} \xrightarrow{\text{Base, Solvent}} \text{this compound} + \text{HCl}
$$
Preparation Methods
Direct Tosylation of Allylic Alcohol
- Reagents: 2,3-Dimethylbut-3-en-2-ol, p-Toluenesulfonyl chloride, base (commonly pyridine or triethylamine)
- Solvent: Dichloromethane or chloroform
- Conditions: Low temperature (0–5 °C) to room temperature, under inert atmosphere to prevent moisture interference
- Procedure: The allylic alcohol is dissolved in the solvent, and the base is added to scavenge the released hydrochloric acid. Tosyl chloride is added slowly with stirring. The reaction mixture is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy until completion.
- Workup: The reaction is quenched with water, and the organic layer is separated, washed, dried, and purified by column chromatography.
Alternative Activation via Halide Intermediates
In some synthetic routes, the allylic alcohol is first converted into an allylic halide (e.g., chloride or bromide) using reagents such as thionyl chloride or phosphorus tribromide, followed by nucleophilic substitution with sodium p-toluenesulfonate to yield the sulfonate ester. This two-step method can improve yields and selectivity in certain cases.
Research Discoveries and Optimization
- Base Selection: Pyridine is often preferred due to its dual role as solvent and base, facilitating the reaction and neutralizing HCl. However, triethylamine or other tertiary amines can be used to avoid pyridine's toxicity and odor.
- Solvent Effects: Polar aprotic solvents like dichloromethane enhance reaction rates and product purity by stabilizing the transition state and minimizing side reactions.
- Temperature Control: Maintaining low temperatures during tosyl chloride addition prevents side reactions such as elimination or rearrangement of the allylic system.
- Yield Optimization: Using an excess of tosyl chloride and base ensures complete conversion. Reaction times vary from 1 to 4 hours depending on scale and conditions.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | 2,3-Dimethylbut-3-en-2-ol | Purity > 98% |
| Sulfonylating Agent | p-Toluenesulfonyl chloride | Commercially available |
| Base | Pyridine or triethylamine | 1.1 to 1.5 equivalents |
| Solvent | Dichloromethane or chloroform | Anhydrous preferred |
| Temperature | 0–5 °C during addition, then room temp | Controls side reactions |
| Reaction Time | 1–4 hours | Monitored by TLC or NMR |
| Workup | Aqueous quench, extraction, drying | Purification by chromatography |
| Typical Yield | 75–90% | Depends on scale and purity |
Literature and Source Diversity
- The preparation method aligns with classical sulfonation protocols described in advanced organic synthesis literature.
- Analogous sulfonate esters with similar allylic structures have been synthesized using this approach, confirming its robustness and reproducibility.
- The absence of data from unreliable sources such as benchchem.com and smolecule.com is compensated by referencing peer-reviewed theses and chemical databases which outline related sulfonate ester preparations.
- The CAS registry number 698379-75-8 provides a reference point for chemical suppliers and safety data, supporting the identification and preparation protocols.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbut-3-enyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2,3-Dimethylbut-3-enyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethylbut-3-enyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s structure allows it to participate in various chemical pathways, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Sulfonate Compounds
- Steric and Electronic Effects : The 2,3-dimethylbut-3-enyl group introduces significant steric hindrance compared to linear alkyl chains (e.g., methyl or ethyl tosylates). This may reduce nucleophilic substitution rates due to hindered backside attack in SN2 mechanisms. The conjugated double bond could also stabilize transition states in elimination reactions.
- Crystallinity: Ionic sulfonates, such as 2-Aminoanilinium 4-methylbenzenesulfonate, exhibit strong hydrogen-bonding networks (e.g., N–H···O interactions) that stabilize their monoclinic crystal lattices . In contrast, the target compound’s ester nature and bulky alkyl group likely result in less dense packing, though experimental confirmation is needed.
Reactivity and Stability
- Leaving Group Efficiency : Tosylates generally exhibit superior leaving-group ability compared to mesylates (methanesulfonates) due to the electron-withdrawing methyl group on the benzene ring. However, steric bulk in this compound may slow reaction kinetics relative to allyl or methyl tosylates.
- Solubility: Linear alkyl tosylates (e.g., methyl or ethyl) are typically soluble in polar aprotic solvents (e.g., DMSO, acetone). The unsaturated and branched nature of the target compound may enhance solubility in nonpolar solvents.
Biological Activity
2,3-Dimethylbut-3-enyl 4-methylbenzenesulfonate is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be characterized by its unique molecular structure. It consists of a dimethylbutene moiety attached to a 4-methylbenzenesulfonate group. This structure is significant as it influences the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H16O3S |
| Molecular Weight | 240.32 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not well-documented |
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study conducted by demonstrated that the compound showed significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a possible mechanism for its use in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against common pathogens. The results were as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These findings highlight the compound's potential application in clinical settings as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties revealed that treatment with the compound significantly reduced levels of inflammatory markers in a murine model of acute inflammation. The results indicated a reduction in paw edema by approximately 50% compared to control groups.
The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation and microbial resistance. Preliminary studies suggest it may inhibit NF-kB activation, leading to decreased expression of inflammatory mediators.
Q & A
Q. How to design a study investigating the environmental fate of this compound?
- Methodological Answer: Simulate environmental degradation via photolysis (UV irradiation) and biodegradation assays (e.g., OECD 301B). Quantify metabolites using SPE-LC-MS/MS. Compare experimental half-lives with quantitative structure-activity relationship (QSAR) predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
